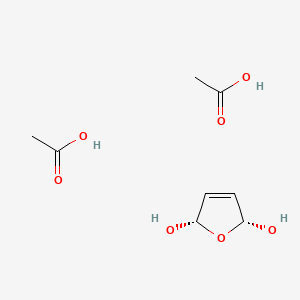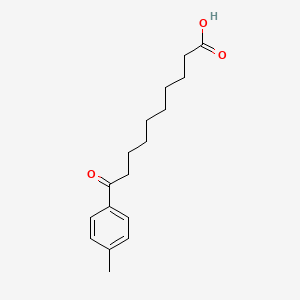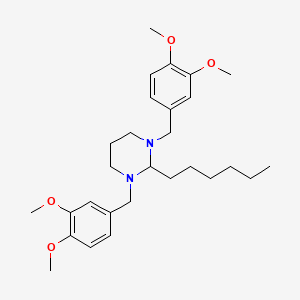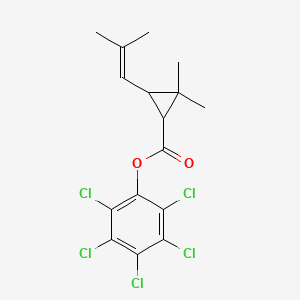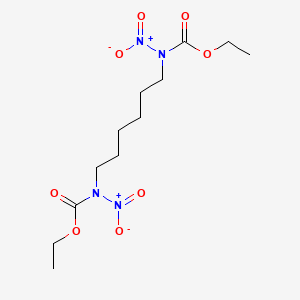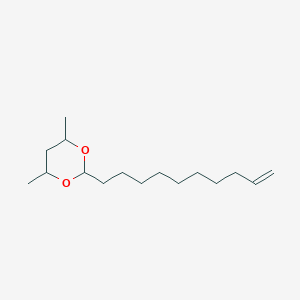
2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a dioxane ring substituted with a dec-9-en-1-yl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of dec-9-en-1-ol with 4,6-dimethyl-1,3-dioxane-2-one in the presence of a suitable catalyst. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as distillation and chromatography, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated analogs.
Substitution: The dioxane ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated dioxanes. Substitution reactions can lead to a variety of functionalized dioxane derivatives.
Applications De Recherche Scientifique
2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe to study biological processes involving dioxane derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets. The dioxane ring can interact with enzymes and receptors, modulating their activity. The dec-9-en-1-yl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane: shares similarities with other dioxane derivatives, such as 2-(Dec-9-en-1-yl)-1,3-dioxane and 2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxolane.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Propriétés
Numéro CAS |
5445-59-0 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
2-dec-9-enyl-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-16-17-14(2)13-15(3)18-16/h4,14-16H,1,5-13H2,2-3H3 |
Clé InChI |
GPFFLZYFWLCZCA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OC(O1)CCCCCCCCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


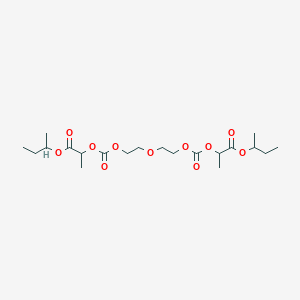


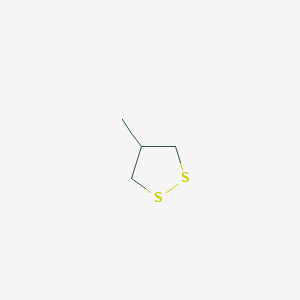
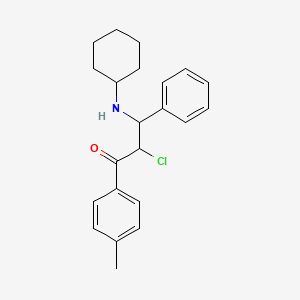
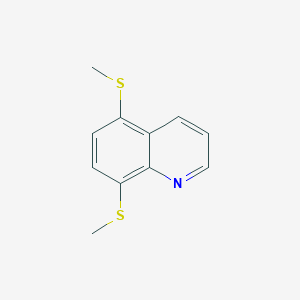
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
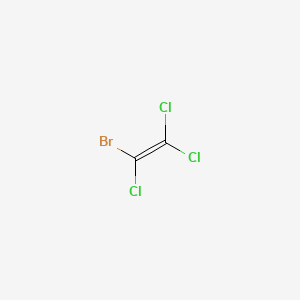
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)
